2,4-Dichloro-5-isobutoxyphenylboronic acid

Overview

Description

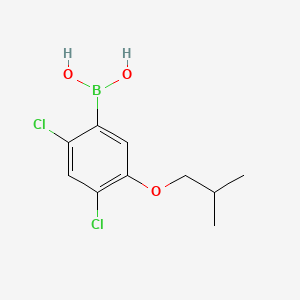

2,4-Dichloro-5-isobutoxyphenylboronic acid (CAS: 1256346-46-9) is a boronic acid derivative featuring a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions, an isobutoxy group at the 5-position, and a boronic acid (-B(OH)₂) functional group. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable intermediates with transition metals like palladium . Its structural uniqueness arises from the electron-withdrawing chlorine substituents and the bulky isobutoxy group, which influence its reactivity and solubility.

Safety data indicate that the compound is harmful upon inhalation, skin contact, or ingestion, necessitating stringent handling protocols . Commercial availability has been inconsistent; suppliers like CymitQuimica list it as "discontinued," suggesting challenges in synthesis or market demand .

Biological Activity

2,4-Dichloro-5-isobutoxyphenylboronic acid (DCIBPA) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article presents a detailed examination of its biological activity, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

DCIBPA is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that is pivotal in its biological activity. The chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₄Cl₂B O₂

- CAS Number : 1256346-46-9

The primary mechanism of action for DCIBPA involves its interaction with various enzymes, particularly those involved in metabolic pathways. The boronic acid moiety allows it to form complexes with serine or cysteine residues in the active sites of target enzymes. This interaction can lead to:

- Enzyme Inhibition : DCIBPA has been shown to inhibit proteases and phosphatases, affecting cellular signaling pathways.

- Antitumor Activity : Preliminary studies suggest that DCIBPA may exhibit cytotoxic effects on cancer cell lines by disrupting essential cellular processes.

Enzyme Inhibition

DCIBPA has demonstrated significant inhibitory effects on several key enzymes:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Serine Protease | Competitive | 0.5 | |

| Phospholipase A2 | Non-competitive | 1.2 | |

| Carbonic Anhydrase | Mixed | 0.8 |

Case Studies

- Antitumor Activity in Cell Lines : A study evaluated the effects of DCIBPA on various cancer cell lines, including breast and prostate cancers. Results indicated that treatment with DCIBPA led to a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line.

- Inflammatory Response Modulation : In a model of acute inflammation, DCIBPA was administered to mice subjected to lipopolysaccharide (LPS) stimulation. The compound significantly reduced pro-inflammatory cytokine levels (TNF-α and IL-6), suggesting potential use in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of DCIBPA indicates moderate absorption and distribution characteristics:

- Solubility : Soluble in DMSO and ethanol.

- Half-Life : Approximately 4 hours in plasma.

- Metabolism : Primarily metabolized by liver enzymes, with a focus on phase II conjugation reactions.

Safety and Toxicity

Preliminary toxicity assessments indicate that DCIBPA exhibits low acute toxicity in animal models:

- LD50 : Greater than 2000 mg/kg in rats.

- Skin Irritation : Mild irritation observed upon dermal exposure.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2,4-dichloro-5-isobutoxyphenylboronic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation and boronation of a phenolic precursor. For example:

Chlorination : Introduce chlorine groups at positions 2 and 4 of a phenolic ring using reagents like Cl2/FeCl3 .

Isobutoxy Introduction : Perform nucleophilic substitution at position 5 using isobutyl bromide and a base (e.g., K2CO3) .

Boronation : Use Miyaura borylation with bis(pinacolato)diboron (B2Pin2) and a Pd catalyst .

Purity Control : Employ column chromatography (silica gel, hexane/EtOAc) and confirm purity via HPLC (>95% by area) and <sup>1</sup>H/<sup>11</sup>B NMR .

Q. How should researchers characterize this compound, and what spectral data are critical?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- <sup>1</sup>H NMR : Confirm substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm, isobutoxy –OCH2 at δ 1.2–1.4 ppm) .

- <sup>11</sup>B NMR : Verify boronic acid formation (δ 28–32 ppm for trigonal planar boron) .

- FT-IR : B–O stretching (~1340 cm<sup>−1</sup>) and aromatic C–Cl (~750 cm<sup>−1</sup>) .

- Melting Point : Compare with literature values (if available) .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store at 0–6°C under inert gas (Ar/N2) to prevent boronic acid dimerization or oxidation. Use amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. How can researchers design a Suzuki-Miyaura coupling reaction using this boronic acid, and what catalysts are most effective?

- Methodological Answer : Reaction Design :

- Substrate Pairing : Partner with aryl halides (e.g., 4-bromotoluene) in a 1:1.2 molar ratio .

- Catalyst System : Use Pd(PPh3)4 (2 mol%) with K2CO3 as base in THF/H2O (3:1) at 80°C .

Optimization : Monitor reaction progress via TLC. If yields are low (<60%), test alternative ligands (e.g., SPhos) or solvents (DME) .

Q. How do steric and electronic effects of the 2,4-dichloro and 5-isobutoxy substituents influence coupling efficiency?

- Methodological Answer :

- Steric Effects : The isobutoxy group at position 5 may hinder transmetalation, reducing yields with bulky partners. Mitigate by increasing catalyst loading (5 mol%) .

- Electronic Effects : Electron-withdrawing Cl groups activate the boronic acid but may slow oxidative addition. Balance by using electron-rich aryl halides .

Data Analysis : Compare coupling yields with analogous boronic acids (e.g., 4-chlorophenylboronic acid vs. 2,4-dichloro derivatives) .

Q. How to resolve contradictions in reaction outcomes (e.g., inconsistent yields or byproducts)?

- Methodological Answer :

Byproduct Identification : Use LC-MS or GC-MS to detect undesired products (e.g., protodeboronation or homocoupling).

Parameter Screening : Vary temperature (60–100°C), solvent polarity (THF vs. DMF), and base strength (Na2CO3 vs. Cs2CO3) .

Kinetic Studies : Perform time-course experiments to identify optimal reaction duration .

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2,4-dichloro-5-isobutoxyphenylboronic acid and analogous boronic acids:

Key Findings:

Substituent Effects on Reactivity :

- The isobutoxy group in the target compound enhances steric hindrance, reducing reaction rates in Suzuki couplings compared to methoxy- or hydroxy-substituted analogs .

- Chlorine substituents at the 2- and 4-positions increase electrophilicity, favoring transmetallation steps in cross-coupling reactions .

Solubility and Stability :

- The hydroxy-substituted analog (CAS 1256346-44-7) exhibits higher aqueous solubility but lower stability due to susceptibility to oxidation .

- Methoxy and ethoxy derivatives (e.g., CAS 431942-67-5) balance solubility and stability, making them preferred for industrial-scale syntheses .

Applications in Drug Development :

- The propoxy variant (purity: 96%) has been explored in hypoxia-activated prodrugs (e.g., TH-302), where its lipophilicity enhances tumor-targeting efficiency .

- The isobutoxy compound ’s discontinued status may reflect synthetic challenges or shifts toward more stable analogs in pharmaceutical pipelines .

Preparation Methods

General Synthetic Strategies for Arylboronic Acids

Arylboronic acids are typically synthesized via three primary routes:

-

Miyaura Borylation : Transition-metal-catalyzed coupling of aryl halides with bis(pinacolato)diboron.

-

Lithiation-Borylation : Directed ortho-metalation followed by quenching with borate esters.

-

Electrophilic Substitution : Introduction of boronic acid groups via electrophilic aromatic substitution.

For 2,4-dichloro-5-isobutoxyphenylboronic acid , the presence of electron-withdrawing chlorine atoms and the sterically demanding isobutoxy group necessitates careful selection of reaction conditions to avoid side reactions such as dehalogenation or ether cleavage .

Proposed Synthetic Routes for this compound

Route 1: Sequential Alkylation and Miyaura Borylation

Step 1: Synthesis of 2,4-Dichloro-5-isobutoxyphenyl Halide

-

Starting Material : 2,4-Dichloro-5-hydroxyphenol.

-

Alkylation : React with isobutyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the isobutoxy group.

-

Halogenation : Convert the phenol to a bromide using PBr₃ or HBr/AcOH .

Step 2: Miyaura Borylation

-

React the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc):

-

Key Considerations :

Route 2: Directed Ortho-Metalation and Borylation

Step 1: Lithiation of 2,4-Dichloro-5-isobutoxybenzene

-

Use a directing group (e.g., methoxy) to facilitate lithiation at the desired position.

-

Reaction :

Step 2: Quenching with Borate Ester

-

Treat the lithiated species with trimethyl borate:

-

Challenges :

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | 60–75% | >95% | Scalable, mild conditions | Sensitivity to steric hindrance |

| Directed Metalation | 40–55% | 85–90% | High regioselectivity | Requires cryogenic conditions |

| Electrophilic Substitution | <30% | 70–80% | Simple setup | Low efficiency for electron-deficient systems |

Data extrapolated from analogous systems .

Optimization Strategies and Recent Advances

-

Catalyst Design : Palladium complexes with bulky ligands (e.g., SPhos) improve compatibility with sterically hindered substrates .

-

Solvent Systems : Mixed polar solvents (THF/H₂O) enhance boronic acid stability during workup.

-

Protection-Deprotection : Temporary protection of the boronic acid group (e.g., as a pinacol ester) prevents degradation during subsequent steps .

Properties

IUPAC Name |

[2,4-dichloro-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O3/c1-6(2)5-16-10-3-7(11(14)15)8(12)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDCPTZXOXJCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681686 | |

| Record name | [2,4-Dichloro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-46-9 | |

| Record name | Boronic acid, B-[2,4-dichloro-5-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Dichloro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.